molecular formula C9H12ClNO3 B3061077 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride CAS No. 41462-32-2

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride

Cat. No. B3061077
CAS RN: 41462-32-2
M. Wt: 217.65 g/mol
InChI Key: YBHZYQMJVSTXMC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as 1,2,3,4-tetrahydroisoquinoline-4,6,7-triol, and 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro- .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride consists of a tetrahydroisoquinoline core with three hydroxyl groups attached at the 4, 6, and 7 positions . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride include a molecular formula of C9H11NO3, an average mass of 181.189 Da, and a monoisotopic mass of 181.073898 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, which are new classes of quinones, has been achieved using various strategies. These compounds represent a significant contribution to the field of organic chemistry and medicinal chemistry due to their unique structural properties (Jacobs et al., 2008).

  • Novel Isoquinoline Derivatives : Research has focused on the creation of novel tetrahydroisoquinoline derivatives, which have demonstrated both anti-fungal and contraceptive activities. This dual functionality provides a new avenue for the development of pharmaceuticals combining these two therapeutic effects (Li Rong-mei, 2006).

Pharmacological Potential

  • Analgesic and Anti-Inflammatory Effects : A study revealed that certain isoquinoline derivatives possess significant analgesic and anti-inflammatory properties. These findings indicate the potential of these compounds for use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).

  • Anticancer Activity : The biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been found to exhibit selective antiglioma activity, blocking the growth of glioma cells while sparing normal astrocytes. This discovery highlights their potential for clinical utility in treating human gliomas and other tumor types (Mohler et al., 2006).

  • Local Anesthetic Activity : A series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have demonstrated high local anesthetic activity, surpassing the efficacy of lidocaine in certain aspects. These compounds show promise for further research and development in the field of local anesthesia (Azamatov et al., 2023).

Other Applications

  • Dopamine D1 Receptor Agonist : A novel compound, trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline hydrochloride, was synthesized and found to be a full agonist at dopamine D1 receptors. This discovery could have implications for developing new treatments for neurological conditions (Cueva et al., 2006).

  • SARS-CoV-2 Protease Inhibition : A novel ambroxol-derived tetrahydroquinazoline demonstrated potential against SARS-CoV-2 proteins, indicating its possible application in COVID-19 treatment or prevention (Krysantieva et al., 2023).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,6,7-triol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12;/h1-2,9-13H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHZYQMJVSTXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC(=C(C=C2CN1)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961726
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-4,6,7-isoquinolinetriol hydrochloride

CAS RN

41462-32-2
Record name 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041462322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
HA Bates - The Journal of Organic Chemistry, 1983 - ACS Publications
Various symptoms of ethanol intoxication, dependence, and withdrawal may be caused by the reaction of acetaldehyde, the primary metabolite of ethanol, with en-dogenous …
Number of citations: 25 pubs.acs.org

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